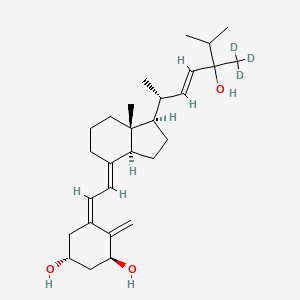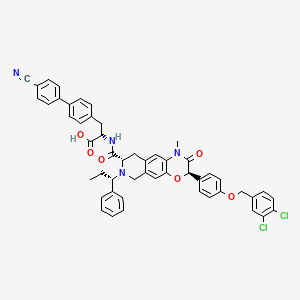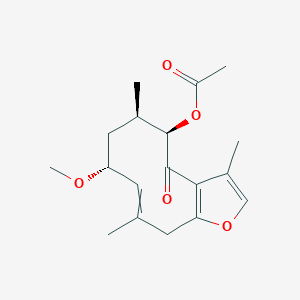
Adenosine-d1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine-d1 is a deuterated form of adenosine, a naturally occurring nucleoside composed of adenine and ribose Deuterium is a stable isotope of hydrogen, and its incorporation into adenosine results in this compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Adenosine-d1 typically involves the incorporation of deuterium into the ribose moiety of adenosine. One common method is the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O). The reaction is often carried out under mild conditions to preserve the integrity of the adenosine molecule.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic exchange processes, utilizing deuterium gas or deuterium oxide. The process is optimized to achieve high yields and purity, ensuring the deuterium is selectively incorporated into the desired position within the adenosine molecule.
Chemical Reactions Analysis
Types of Reactions: Adenosine-d1 undergoes various chemical reactions similar to those of non-deuterated adenosine. These include:
Oxidation: this compound can be oxidized to form inosine-d1.
Reduction: Reduction reactions can convert this compound to its corresponding deoxy form.
Substitution: Nucleophilic substitution reactions can modify the adenine or ribose moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Inosine-d1
Reduction: Deoxythis compound
Substitution: Various substituted adenosine derivatives
Scientific Research Applications
Adenosine-d1 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of adenosine metabolism.
Biology: Helps in studying the role of adenosine in cellular processes, including signal transduction and energy transfer.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases, neurological disorders, and cancer.
Industry: Utilized in the development of deuterated drugs, which may have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Mechanism of Action
Adenosine-d1 exerts its effects by interacting with adenosine receptors (A1, A2A, A2B, and A3) on the cell surface. These receptors are involved in various physiological processes, including vasodilation, neurotransmission, and immune response. The deuterium substitution may alter the metabolic stability and receptor binding affinity of adenosine, potentially enhancing its therapeutic effects.
Comparison with Similar Compounds
Adenosine: The non-deuterated form, widely studied for its biological roles and therapeutic potential.
Deoxyadenosine: Lacks the hydroxyl group on the ribose moiety, used in DNA synthesis.
Inosine: An oxidation product of adenosine, involved in purine metabolism.
Uniqueness of Adenosine-d1: this compound is unique due to the presence of deuterium, which can enhance its metabolic stability and alter its pharmacokinetic properties. This makes it a valuable tool in research and potential therapeutic applications.
Properties
Molecular Formula |
C10H13N5O4 |
|---|---|
Molecular Weight |
268.25 g/mol |
IUPAC Name |
(3R,4S,5R)-2-(2-deuterio-6-imino-3H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10?/m1/s1/i2D |
InChI Key |
OIRDTQYFTABQOQ-DPPLAPKHSA-N |
Isomeric SMILES |
[2H]C1=NC(=N)C2=C(N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
C1=NC(=N)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Amino-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]acetic acid dihydrochloride](/img/structure/B15145369.png)

![(2S,4R)-N-[(1S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrate;hydrochloride](/img/structure/B15145379.png)
![[2-(2,6-Dimethoxy-4-prop-1-enylphenoxy)-1-(4-hydroxy-3,5-dimethoxyphenyl)propyl] acetate](/img/structure/B15145383.png)


![(1S,4S,5R,9R,10S,13S)-10-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B15145404.png)



